

# Application Note: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay for Trimetrexate

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## Compound of Interest

Compound Name: Trimetrexate

Cat. No.: B15606208

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## Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular proliferation.[1][2] This makes DHFR a significant target for therapeutic intervention, particularly in cancer and infectious diseases.[1] **Trimetrexate** is a potent, non-classical antifolate that acts as a competitive inhibitor of DHFR.[3][4][5] By binding to the active site of DHFR, **Trimetrexate** blocks the production of THF, leading to the disruption of DNA, RNA, and protein synthesis, ultimately resulting in cell death.[3][4][5] This application note provides a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of **Trimetrexate** on DHFR.

## Principle of the Assay

The DHFR enzyme inhibition assay is based on monitoring the oxidation of the cofactor NADPH to NADP<sup>+</sup>, which is coupled to the reduction of the substrate dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR. The rate of NADPH oxidation can be measured by the decrease in absorbance at 340 nm.[2][6] In the presence of an inhibitor like **Trimetrexate**, the enzymatic activity of DHFR is reduced, leading to a slower rate of NADPH oxidation and thus a

smaller decrease in absorbance at 340 nm. The inhibitory effect of **Trimetrexate** is quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

## Data Presentation

The inhibitory potency of **Trimetrexate** and a common reference inhibitor, Methotrexate, are summarized in the table below.

Compound	Target	IC50 Value (nM)
Trimetrexate	Human DHFR	4.74 <sup>[7]</sup>
Methotrexate	Human DHFR	~0.02-0.1

Note: IC50 values can vary depending on experimental conditions.

## Experimental Protocols

This protocol describes a spectrophotometric DHFR inhibition assay performed in a 96-well plate format.

## Materials and Reagents

- Human recombinant Dihydrofolate Reductase (DHFR) enzyme
- Dihydrofolate (DHF), substrate
- NADPH, cofactor
- **Trimetrexate** (TMQ), test inhibitor
- Methotrexate (MTX), positive control inhibitor<sup>[6]</sup>
- DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 6.0)
- Dimethyl sulfoxide (DMSO)

- 96-well clear, flat-bottom microplates[8]
- Microplate reader capable of kinetic measurements at 340 nm

## Reagent Preparation

- DHFR Assay Buffer: Prepare the assay buffer and keep it at room temperature.
- NADPH Stock Solution (10 mM): Dissolve NADPH in DHFR Assay Buffer. Aliquot and store at -20°C.[6]
- DHF Stock Solution (10 mM): Dissolve DHF in DHFR Assay Buffer with gentle warming if necessary. Aliquot and store at -80°C, protected from light.[2]
- DHFR Enzyme Working Solution: Dilute the DHFR enzyme to the desired concentration in ice-cold DHFR Assay Buffer just before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
- **Trimetrexate** and Methotrexate Stock Solutions (10 mM): Dissolve **Trimetrexate** and Methotrexate in DMSO.
- Inhibitor Dilutions: Prepare serial dilutions of **Trimetrexate** and Methotrexate in DHFR Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

## Assay Procedure

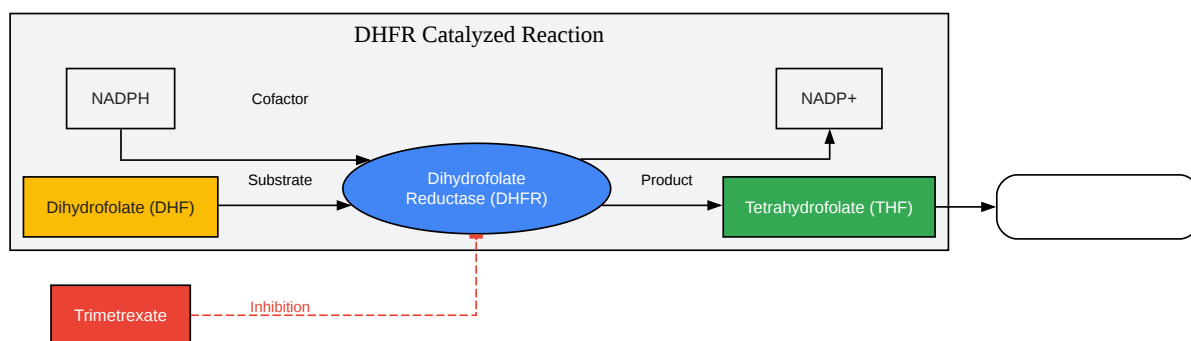
- Prepare the 96-well plate:
  - Blank (No Enzyme): 100 µL DHFR Assay Buffer.
  - Enzyme Control (No Inhibitor): 80 µL DHFR Assay Buffer + 10 µL DHFR Enzyme Working Solution + 10 µL of 1% DMSO in DHFR Assay Buffer.
  - Inhibitor Wells: 80 µL DHFR Assay Buffer + 10 µL DHFR Enzyme Working Solution + 10 µL of each inhibitor dilution.

- Positive Control: 80  $\mu$ L DHFR Assay Buffer + 10  $\mu$ L DHFR Enzyme Working Solution + 10  $\mu$ L of a known concentration of Methotrexate.
- Pre-incubation: Add the components as listed above to the respective wells. Mix gently and pre-incubate the plate at room temperature for 10-15 minutes, protected from light.[9]
- Initiate the Reaction: To each well, add 10  $\mu$ L of a reaction mixture containing DHF and NADPH (prepare a 10X working solution in DHFR Assay Buffer). The final concentrations in a 110  $\mu$ L reaction volume should be in the range of 50-100  $\mu$ M for both DHF and NADPH.
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).[6]

## Data Analysis

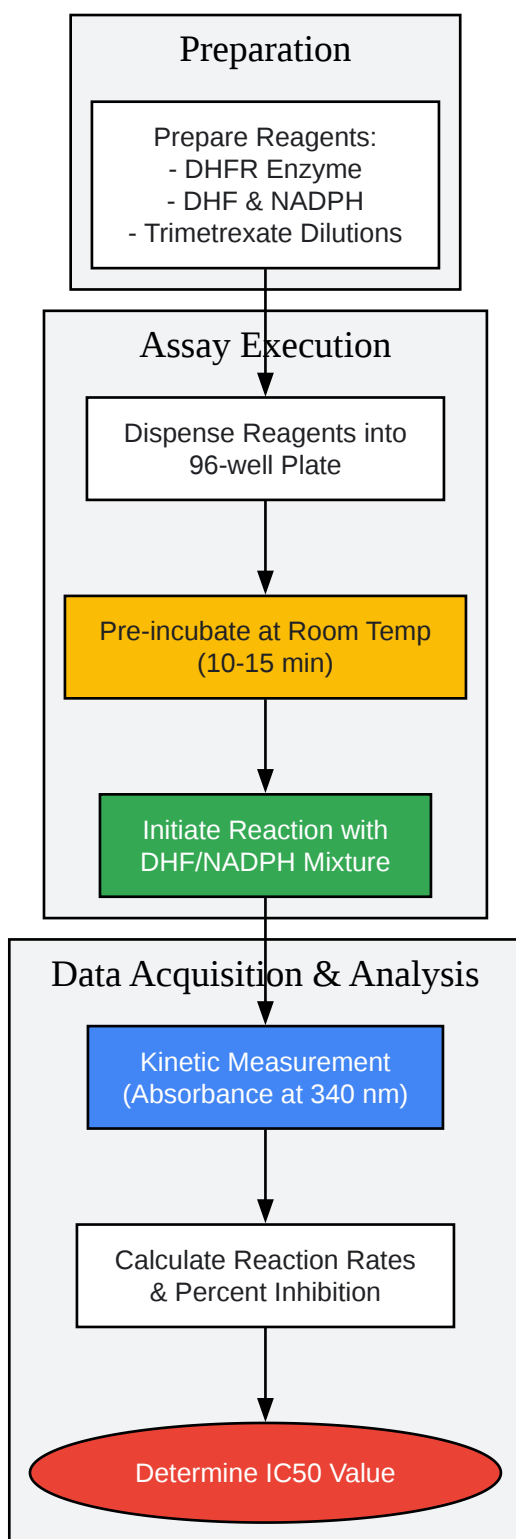
- Calculate the rate of reaction (V): Determine the initial linear rate of the reaction (slope of the absorbance vs. time curve) for each well (mOD/min).
- Calculate the percent inhibition:  $\% \text{ Inhibition} = [(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$   
Where:
  - $V_{\text{control}}$  is the rate of the enzyme control (no inhibitor).
  - $V_{\text{inhibitor}}$  is the rate in the presence of the inhibitor.
- Determine the IC50 value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

## Visualizations



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Caption: Mechanism of DHFR inhibition by **Trimetrexate**.



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Caption: Experimental workflow for the DHFR inhibition assay.

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